molecular formula C65H81FN6O15 B606515 Unii-W2P7EF7O6O CAS No. 922717-97-3

Unii-W2P7EF7O6O

Cat. No.: B606515
CAS No.: 922717-97-3
M. Wt: 1205.4 g/mol
InChI Key: OPZFMLLAJBIKAN-KYGXCNJYSA-N
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Description

CBR-2092, also known as TNP-2092, is a novel hybrid antibiotic that combines the pharmacophores of rifamycin and quinolone. This compound has been developed to address the issue of bacterial resistance to antibiotics by targeting multiple bacterial enzymes simultaneously. CBR-2092 is particularly effective against gram-positive bacteria, including Staphylococcus aureus, and has shown promise in treating persistent bacterial infections .

Preparation Methods

CBR-2092 is synthesized by covalently combining the rifamycin SV and 4H-4-oxo-quinolizine pharmacophores via a chiral linking group . The synthetic route involves the following steps:

Chemical Reactions Analysis

CBR-2092 undergoes various chemical reactions, including:

    Oxidation: The rifamycin moiety can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: The quinolone moiety can be reduced under specific conditions, resulting in reduced derivatives.

Scientific Research Applications

CBR-2092 has a wide range of scientific research applications, including:

Mechanism of Action

CBR-2092 exerts its effects by inhibiting multiple bacterial enzymes simultaneously. The primary targets of CBR-2092 are:

By targeting these three enzymes, CBR-2092 effectively disrupts bacterial replication and transcription processes, leading to bacterial cell death .

Comparison with Similar Compounds

CBR-2092 is unique in its dual-action mechanism, combining the pharmacophores of rifamycin and quinolone. Similar compounds include:

    Rifampin: A rifamycin antibiotic that primarily targets RNA polymerase but is prone to resistance development.

    Ciprofloxacin: A quinolone antibiotic that targets DNA gyrase and DNA topoisomerase IV but can also lead to resistance.

Properties

CAS No.

922717-97-3

Molecular Formula

C65H81FN6O15

Molecular Weight

1205.4 g/mol

IUPAC Name

8-[(3R)-3-[1-[[1-[(E)-[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-26-yl]methylideneamino]piperidin-4-yl]-methylamino]cyclopropyl]pyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid

InChI

InChI=1S/C65H81FN6O15/c1-31-13-12-14-32(2)61(80)68-50-44(56(77)47-48(57(50)78)55(76)37(7)59-49(47)60(79)64(9,87-59)85-26-20-46(84-11)33(3)58(86-38(8)73)36(6)54(75)35(5)53(31)74)28-67-71-24-18-41(19-25-71)69(10)65(21-22-65)40-17-23-70(29-40)52-34(4)51-42(39-15-16-39)27-43(63(82)83)62(81)72(51)30-45(52)66/h12-14,20,26-28,30-31,33,35-36,39-41,46,53-54,58,74-78H,15-19,21-25,29H2,1-11H3,(H,68,80)(H,82,83)/b13-12+,26-20+,32-14-,67-28+/t31-,33+,35+,36+,40+,46-,53-,54+,58+,64-/m0/s1

InChI Key

OPZFMLLAJBIKAN-KYGXCNJYSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCC(CC5)N(C)C6(CC6)[C@@H]7CCN(C7)C8=C(C9=C(C=C(C(=O)N9C=C8F)C(=O)O)C1CC1)C)/C

SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCC(CC5)N(C)C6(CC6)C7CCN(C7)C8=C(C9=C(C=C(C(=O)N9C=C8F)C(=O)O)C1CC1)C)C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCC(CC5)N(C)C6(CC6)C7CCN(C7)C8=C(C9=C(C=C(C(=O)N9C=C8F)C(=O)O)C1CC1)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CBR-2092;  CBR 2092;  CBR2092;  TNP-2092;  TNP 2092;  TNP2092

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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